molecular formula C15H14N4O B5003613 [(5-hydroxy-3-methyl-1H-pyrazol-4-yl)(2-methylphenyl)methyl]propanedinitrile

[(5-hydroxy-3-methyl-1H-pyrazol-4-yl)(2-methylphenyl)methyl]propanedinitrile

Cat. No.: B5003613
M. Wt: 266.30 g/mol
InChI Key: HPULGKRZFGYYPM-UHFFFAOYSA-N
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Description

[(5-hydroxy-3-methyl-1H-pyrazol-4-yl)(2-methylphenyl)methyl]propanedinitrile is a complex organic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties . This compound, in particular, features a pyrazole ring substituted with hydroxy and methyl groups, as well as a 2-methylphenyl group and a propanedinitrile moiety.

Properties

IUPAC Name

2-[(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)-(2-methylphenyl)methyl]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O/c1-9-5-3-4-6-12(9)14(11(7-16)8-17)13-10(2)18-19-15(13)20/h3-6,11,14H,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPULGKRZFGYYPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C2=C(NNC2=O)C)C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-hydroxy-3-methyl-1H-pyrazol-4-yl)(2-methylphenyl)methyl]propanedinitrile typically involves multi-step reactions starting from readily available precursors. One common approach is the condensation of β-naphthol, an aldehyde, and 1H-pyrazol-5(4H)-one in the presence of ammonium acetate as a catalyst . The reaction is usually carried out in ethanol under reflux conditions to yield the desired pyrazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[(5-hydroxy-3-methyl-1H-pyrazol-4-yl)(2-methylphenyl)methyl]propanedinitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to primary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

[(5-hydroxy-3-methyl-1H-pyrazol-4-yl)(2-methylphenyl)methyl]propanedinitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of [(5-hydroxy-3-methyl-1H-pyrazol-4-yl)(2-methylphenyl)methyl]propanedinitrile involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains . The exact pathways depend on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(5-hydroxy-3-methyl-1H-pyrazol-4-yl)(2-methylphenyl)methyl]propanedinitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of hydroxy, methyl, and nitrile groups, along with the 2-methylphenyl moiety, makes it a valuable compound for various applications in research and industry.

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